Cilazapril
概要
説明
Cilazapril is a monoethyl ester prodrug of a potent, specific, and long-acting antihypertensive inhibitor of angiotensin-converting enzyme (ACE), known for its significant efficacy in lowering blood pressure in hypertensive patients. It was developed using computer-modeling techniques aimed at achieving high specificity and selectivity for ACE inhibition. Cilazapril's pharmacological properties and its effects on blood pressure have been extensively studied, showing a clear benefit in single daily doses across various patient groups, including the elderly and those with renal impairments or concomitant diseases like congestive heart failure or chronic obstructive pulmonary disease (I. Natoff et al., 1985); (T. Szucs, 1991).
Synthesis Analysis
Cilazapril was designed to be a high-specificity and selectivity ACE inhibitor, with its synthesis guided by computer-modeling techniques. This approach aimed at achieving optimal interaction with the ACE, contributing to its potent antihypertensive effects. The process involves the synthesis of the prodrug cilazapril, which is then converted in vivo to the active form, cilazaprilat, exerting the ACE inhibitory effects (T. Szucs, 1991).
Molecular Structure Analysis
Cilazapril's molecular structure, devoid of a sulfhydryl group, distinguishes it from other ACE inhibitors. Its structure includes a nonthiol group, which contributes to its unique pharmacological profile and long-acting antihypertensive effects. The active form, cilazaprilat, results from the hydrolysis of cilazapril, indicating the importance of the ester group in the prodrug's design for effective ACE inhibition (P. Kögler, 1989).
Chemical Reactions and Properties
Cilazapril's chemical reactivity, particularly its hydrolysis to cilazaprilat, is central to its mechanism of action as an ACE inhibitor. The transformation from prodrug to active form is crucial for its therapeutic effects. This hydrolysis is facilitated by esterases in the liver, showcasing the drug's designed dependence on metabolic activation for its antihypertensive properties (JF Waterfall, 1989).
Physical Properties Analysis
Cilazapril's physical properties, including its solubility and stability, play a significant role in its pharmacokinetics and pharmacodynamics. The prodrug's design ensures optimal absorption and conversion to the active diacid, cilazaprilat, facilitating its potent and long-lasting inhibition of plasma ACE. These properties contribute to cilazapril's efficacy in lowering blood pressure in hypertensive patients and its suitability for once-daily dosing (M. Narayanam et al., 2015).
Chemical Properties Analysis
Cilazapril's chemical properties, including its ACE inhibition potency and specificity, are central to its therapeutic action. The drug's ability to effectively block the conversion of angiotensin I to angiotensin II leads to vasodilation and reduced blood pressure. Its chemical structure, lacking a sulfhydryl group, contributes to its favorable safety and tolerability profile, distinguishing it from other ACE inhibitors (C. Kleinbloesem et al., 1989).
科学的研究の応用
Effects on Cerebral Arterioles
Cilazapril is more effective than hydralazine in reducing pial arteriolar pressure and external diameter of cerebral arterioles (Hajdu, Heistad, & Baumbach, 1991).
Treatment for Hypertension
It is an effective and safe treatment for mild to moderate essential hypertension, with a total responder rate of 50-60% (Szucs & Schneeweiss, 1992).
Post-Myocardial Infarction Remodeling
Following myocardial infarction (MI), cilazapril improved adverse remodeling processes, attenuating the progression of systolic and diastolic dysfunction, and prevented abnormal cardiac gene expression (Yoshiyama et al., 1998).
Chronic Hypoxic Pulmonary Hypertension
It protects against chronic hypoxic pulmonary hypertension and hypoxemia in rats by suppressing lung injury caused by TNF and oxygen free radicals (Zhang Dm, Zou Xy, & Xin Dl, 1994).
Improving Artery Function in Hypertension
Cilazapril alters insulin resistance, reduces endothelium, reverts left ventricular hypertrophy, and improves artery function in patients with hypertension (Wang Gui-zhen, 2002).
Diabetic Hypertensive Conditions
It normalizes endothelial alterations and decreases basement membrane thickness, potentially improving the blood-retinal barrier in diabetic hypertensive conditions (Dosso, Rungger‐Brändle, & Leuenberger, 2004).
Cardiac Hypertrophy and Coronary Vascular Reserve
Chronic treatment with cilazapril can prevent the development of left ventricular hypertrophy and the decrease of coronary vascular reserve in spontaneously hypertensive rats (Clozel & Hefti, 1988).
As an ACE Inhibitor
Cilazapril is a potent, specific, and long-acting antihypertensive inhibitor of angiotensin-converting enzyme (ACE) (Natoff et al., 1985).
Renal Function in Hypertensive Diabetics
Treatment with cilazapril improved both blood pressure control and renal function in hypertensive diabetics with chronic renal failure (Bursztyn, Kobrin, Fidel, & Ben-Ishay, 1991).
Free Radical Scavenging in Myocardial Ischaemia-Reperfusion
It has free-radical-scavenging potential in a myocardial ischaemia-reperfusion model (Haklar et al., 1995).
Effects on Coronary Blood Flow in Hypertensive Rats
Cilazapril is the most effective drug in increasing maximal coronary blood flow in hypertensive rats (Clozel, Véniant, Hess, & Sprecher, 1991).
Influence on Restenosis After Angioplasty
Long-term use at a dose of 5 mg b.i.d. does not prevent restenosis or favorably influence the overall clinical outcome after percutaneous transluminal coronary angioplasty (PTCA) (Wilkins, 1992).
Improvement of Myocardial Perfusion in Coronary Heart Disease
Cilazapril improves regional myocardial perfusion during exercise in patients with coronary heart disease (Gasic, Dudczak, Korn, & Kleinbloesem, 1990).
Safety And Hazards
将来の方向性
Prescribers in New Zealand are highly reliant on cilazapril as their “go-to” ACE inhibitor, but this prescribing is out of step with many other countries where cilazapril is infrequently used . From 1 May, 2021, cilazapril will no longer be funded for new patients . While cilazapril may be prescribed by endorsement to existing patients, this should be used as an opportunity to proactively switch patients to another ACE inhibitor, angiotensin II receptor blocker (ARB) or another medicine .
特性
IUPAC Name |
(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRZBPFGBRIWSN-YOTVLOEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88768-40-5 (anhydrous) | |
Record name | Cilazapril [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00238846 | |
Record name | Cilazapril monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cilazapril monohydrate | |
CAS RN |
92077-78-6 | |
Record name | Cilazapril monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92077-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cilazapril [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilazapril monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CILAZAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KW7PI29F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。